molecular formula C40H27N3 B303321 N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine

N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine

Cat. No. B303321
M. Wt: 549.7 g/mol
InChI Key: BFINTJHPVNLUHJ-WDHDNBHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine, also known as NPB, is a heterocyclic organic compound that belongs to the family of pyrroles. The compound is known for its unique properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body. Additionally, N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to inhibit the activity of various protein kinases and transcription factors, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain. The compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine in lab experiments is its low toxicity and high stability. The compound is relatively non-toxic and does not degrade easily, making it a reliable and safe choice for researchers. However, one limitation of using N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine. One area of interest is the development of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine involves the reaction of 1-naphthylamine and 3-phenyl-2-pyrrolidone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. The compound has been studied extensively for its biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.

properties

Product Name

N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine

Molecular Formula

C40H27N3

Molecular Weight

549.7 g/mol

IUPAC Name

(E)-5-naphthalen-1-yl-N-(5-naphthalen-1-yl-3-phenyl-1H-pyrrol-2-yl)-3-phenylpyrrol-2-imine

InChI

InChI=1S/C40H27N3/c1-3-13-29(14-4-1)35-25-37(33-23-11-19-27-17-7-9-21-31(27)33)41-39(35)43-40-36(30-15-5-2-6-16-30)26-38(42-40)34-24-12-20-28-18-8-10-22-32(28)34/h1-26,41H/b43-40+

InChI Key

BFINTJHPVNLUHJ-WDHDNBHHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87

SMILES

C1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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